N,N'-Ethylenebisoleamide

Polymer Processing Mold Release Agent Acetal (POM)

Pellet blocking and mold release inefficiency drive costly production delays. N,N'-Ethylenebisoleamide (EBO) provides quantified processing advantages: • **POM molding**: 1.8 percentage-point greater ejection force reduction vs Ethylene Bis-Stearamide at 5000 ppm (trade-off: potential resin darkening) • **EVA (18-55% VA)**: Preferred anti-block agent per DuPont patent literature; 0.5-2% loading ensures free-flowing pellets • **Regenerated cellulose film**: EU authorized (1% w/w max; SML 0.2 mg/dm²) - de-risked compliance • Migration profile: Slower than primary amides, suitable for long-term COF stability

Molecular Formula C38H72N2O2
Molecular Weight 589 g/mol
CAS No. 110-31-6
Cat. No. B091346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ethylenebisoleamide
CAS110-31-6
Molecular FormulaC38H72N2O2
Molecular Weight589 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCNC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C38H72N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)39-35-36-40-38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,39,41)(H,40,42)/b19-17-,20-18-
InChIKeyOXDXXMDEEFOVHR-XPWSMXQVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Ethylenebisoleamide (EBO): Multifunctional Bisamide Wax


N,N'-Ethylenebisoleamide (CAS 110-31-6), also known as Ethylene Bis-Oleamide (EBO) , is a synthetic bisamide wax and non-ionic surfactant derived from oleic acid and ethylenediamine [1]. This compound is characterized by its high molecular weight (C38H72N2O2, 589 g/mol) [2], a melting point in the range of 115-118°C [1], and stability in acid, alkali, and aqueous media . Its primary industrial function is as a versatile processing aid for thermoplastics, serving simultaneously as an internal/external lubricant, slip agent, anti-blocking agent, and mold release agent .

EBO Substitution Limitations


Despite sharing a general amide wax classification with compounds like Erucamide and Ethylene Bis-Stearamide (EBS) [1], N,N'-Ethylenebisoleamide exhibits distinct performance characteristics that preclude simple one-for-one substitution [2]. Its unique balance of molecular weight, polarity, and unsaturated fatty acid chains governs migration kinetics, thermal behavior, and surface performance . For instance, while its mold release efficacy is high, it may cause resin darkening, a trade-off not seen with EBS [2]. Furthermore, its slower migration rate compared to fast-acting primary amides like Oleamide offers a specific profile for applications requiring controlled, long-term slip . The following quantitative evidence details these critical, comparator-based differences that inform scientific selection and procurement decisions.

EBO Performance vs. Amide Wax Analogs


Mold Release Performance in Acetal Resins

In acetal resin processing, N,N'-Ethylenebisoleamide (ethylene bisoleamide) demonstrates a 25.1% reduction in mold release force at a 5000 ppm loading level [1]. This is the highest reduction among the tested bisamides. In direct comparison, the saturated analog, Ethylene Bis-Stearamide (EBS), achieves a 23.3% reduction at the identical 5000 ppm loading [1]. The quantified difference is a 1.8 percentage-point improvement in mold release force reduction [1].

Polymer Processing Mold Release Agent Acetal (POM)

Slip Additive Dosage and Migration Profile

For achieving high slip performance (coefficient of friction < 0.2) within 10 minutes of film blowing, the required dosage of N,N'-Ethylenebisoleamide is positioned between primary amides of differing chain lengths [1]. Research on slip additives in polyethylene films shows that oleamide (C18) requires less than 500 ppm, and erucamide (C22) requires less than 250 ppm to achieve the target COF in this timeframe [1]. The required dosage for a bisamide like N,N'-Ethylenebisoleamide would be significantly higher due to its higher molecular weight and slower migration [2]. This class-level inference is based on the established relationship between amide molecular weight and migration rate to a polymer surface [2].

Polyolefin Film Slip Additive Coefficient of Friction

Anti-Blocking of EVA Copolymer Pellets

In the specific application of preventing blocking in polymer pellets, N,N'-Ethylenebisoleamide is identified as the preferred additive over a broad class of N,N'-ethylenebisamides and N,N'-diadipamides [1]. This is based on its outstanding effectiveness in reducing the tendency of pellets of ethylene/vinyl acetate (EVA) dipolymers and similar copolymers to block, thereby enabling free-flowing handling, faster packing, and extended storage [1]. The recommended effective use level is between 0.5% and 2% by weight [1].

Polymer Pellet Handling Anti-Blocking EVA Copolymers

EU Food Contact Approval for Regenerated Cellulose Film

N,N'-Ethylenebisoleamide (CAS 110-31-6) is specifically listed and authorized for use in the manufacture of uncoated regenerated cellulose film intended to come into contact with foodstuffs [1]. This authorization, under Annex II of Directive 2007/42/EC, is a critical differentiator from many other amide waxes that may lack this specific approval [1]. The authorization includes defined restrictions: a maximum of 1% w/w in the film and a specific migration limit of 0.2 mg/dm² [1]. In contrast, other common slip agents like oleamide and erucamide may be subject to different or less clearly defined migration limits in this specific application, making direct substitution without additional compliance testing a regulatory risk [2].

Food Contact Materials Regenerated Cellulose EU Regulation

EBO Industrial Applications


High-Speed Acetal Molding

For injection molding of polyoxymethylene (POM) parts, N,N'-Ethylenebisoleamide is the preferred selection when maximizing mold release efficiency is the primary goal. The evidence demonstrates a quantifiable 1.8 percentage-point advantage in ejection force reduction over Ethylene Bis-Stearamide at a standard 5000 ppm loading [1]. This improved efficacy can translate directly to reduced cycle times and lower rejection rates in high-volume production. However, the selection must be balanced against the known potential for the compound to cause resin darkening during processing [1], making it most suitable for applications where this cosmetic change is acceptable, such as in internal or colored components.

Tack-Free EVA Pellets for Bulk Handling

Manufacturers of ethylene/vinyl acetate (EVA) copolymers, particularly those with high vinyl acetate content (18-55%), can confidently select N,N'-Ethylenebisoleamide to resolve pellet blocking issues. Its designation as the preferred additive in foundational DuPont patent literature [2] provides robust technical and legal justification for its use. Incorporating the compound at recommended levels of 0.5-2% by weight ensures that pellets remain free-flowing during pneumatic conveying, packaging, and extended warehousing [2], thereby improving operational efficiency and preventing costly product quality degradation due to caking.

Compliant Slip Additive for Food-Contact Cellulose Films

For producers of regenerated cellulose film (e.g., cellophane) intended for food packaging, N,N'-Ethylenebisoleamide offers a unique and quantifiable compliance advantage. Its explicit authorization under EU food contact legislation, with clear maximum limits (1% w/w in the film) and specific migration limits (0.2 mg/dm²) [3], provides a de-risked pathway to market. This regulatory certainty is a critical procurement factor that distinguishes it from other amide slip agents, for which compliance in this specific film type may be less defined or require additional, costly migration testing.

Durable Slip for Polyolefin Films

In contrast to the rapid but potentially transient slip effect provided by primary amides like oleamide [4], N,N'-Ethylenebisoleamide offers a different performance profile. Its higher molecular weight suggests a slower migration to the film surface [4], making it an ideal candidate for applications requiring a more stable and durable coefficient of friction over extended periods, such as in films destined for long-term storage or where surface bloom must be carefully managed to avoid interfering with downstream processes like printing or lamination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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